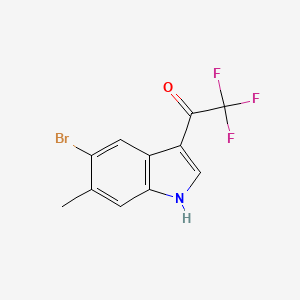
5-Nitroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-nitroquinolina-3-carboxílico es un compuesto aromático heterocíclico que pertenece a la familia de la quinolina. Los derivados de quinolina son conocidos por su amplia gama de aplicaciones en química medicinal e industrial. El compuesto tiene una fórmula molecular de C10H6N2O4 y se caracteriza por un sistema de anillo de quinolina sustituido con un grupo nitro en la posición 5 y un grupo ácido carboxílico en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-nitroquinolina-3-carboxílico generalmente implica la nitración del ácido quinolina-3-carboxílico. Un método común incluye el uso de ácido nítrico concentrado y ácido sulfúrico como agentes de nitración. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la nitración selectiva en la posición 5.
Métodos de producción industrial: La producción industrial del ácido 5-nitroquinolina-3-carboxílico puede implicar procesos de nitración similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 5-nitroquinolina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitro, lo que lleva a la formación de diversos derivados.
Oxidación: El grupo ácido carboxílico se puede oxidar para formar ácido quinolina-3,5-dicarboxílico en condiciones oxidantes fuertes.
Reactivos y condiciones comunes:
Reducción: Gas hidrógeno, paladio sobre carbono.
Sustitución: Nucleófilos como aminas o tioles.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Productos principales:
Reducción: Ácido 5-aminoquinolina-3-carboxílico.
Sustitución: Diversos derivados de quinolina sustituidos.
Oxidación: Ácido quinolina-3,5-dicarboxílico.
Aplicaciones Científicas De Investigación
El ácido 5-nitroquinolina-3-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con objetivos biológicos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-nitroquinolina-3-carboxílico implica su interacción con diversos objetivos moleculares. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos biológicos. El compuesto también puede inhibir enzimas específicas o interferir con la síntesis de ADN, contribuyendo a sus actividades antimicrobianas y anticancerígenas.
Compuestos similares:
Ácido quinolina-3-carboxílico: Carece del grupo nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido 5-aminoquinolina-3-carboxílico: El grupo amino proporciona diferente reactividad y propiedades biológicas en comparación con el grupo nitro.
Ácido quinolina-3,5-dicarboxílico: Contiene un grupo ácido carboxílico adicional, alterando su comportamiento químico y biológico.
Unicidad: El ácido 5-nitroquinolina-3-carboxílico es único debido a la presencia de un grupo nitro y un grupo ácido carboxílico en el anillo de quinolina. Esta combinación imparte una reactividad química distinta y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
Quinoline-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminoquinoline-3-carboxylic acid: The amino group provides different reactivity and biological properties compared to the nitro group.
Quinoline-3,5-dicarboxylic acid: Contains an additional carboxylic acid group, altering its chemical and biological behavior.
Uniqueness: 5-Nitroquinoline-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
102312-48-1 |
|---|---|
Fórmula molecular |
C10H6N2O4 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
5-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)6-4-7-8(11-5-6)2-1-3-9(7)12(15)16/h1-5H,(H,13,14) |
Clave InChI |
NRLLDCUNEXQZDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


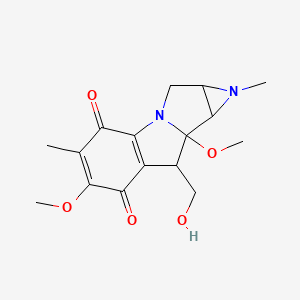

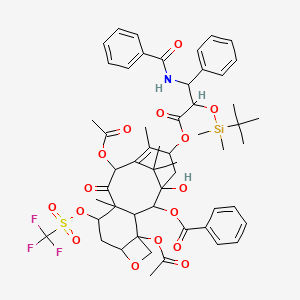

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)

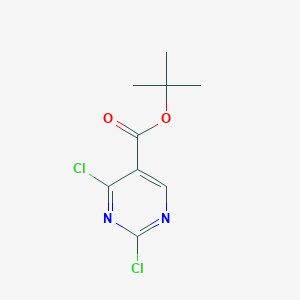
![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)
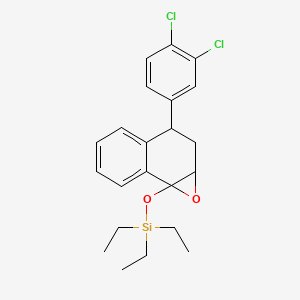
![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
